1-(Bromomethyl)-3-methoxy-5-methylbenzene

概述

描述

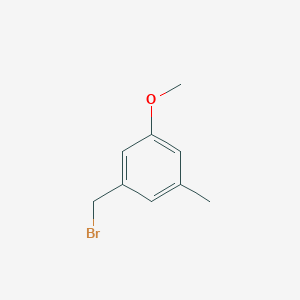

1-(Bromomethyl)-3-methoxy-5-methylbenzene is an organic compound with the molecular formula C9H11BrO It is a derivative of benzene, where the benzene ring is substituted with a bromomethyl group at the 1-position, a methoxy group at the 3-position, and a methyl group at the 5-position

准备方法

Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-3-methoxy-5-methylbenzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-methylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under controlled conditions to ensure selective bromination at the benzylic position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also be tailored to enhance the efficiency of the bromination process .

化学反应分析

Types of Reactions: 1-(Bromomethyl)-3-methoxy-5-methylbenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding substituted benzyl derivatives.

Reduction: Reduction of the bromomethyl group can yield 3-methoxy-5-methylbenzyl alcohol.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or sodium thiolate (NaSR) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Potassium permanganate in aqueous or alkaline conditions is a typical oxidizing agent.

Major Products:

Nucleophilic Substitution: Substituted benzyl derivatives.

Oxidation: 3-Methoxy-5-methylbenzaldehyde.

Reduction: 3-Methoxy-5-methylbenzyl alcohol.

科学研究应用

Organic Synthesis

1-(Bromomethyl)-3-methoxy-5-methylbenzene serves as a crucial intermediate in the synthesis of various organic compounds. Its bromomethyl group allows for versatile transformations, facilitating the construction of complex molecular frameworks. For instance, it can be used in the synthesis of:

- Pharmaceuticals : Compounds that exhibit therapeutic effects.

- Natural Products : Molecules that mimic natural compounds for research purposes.

Medicinal Chemistry

In medicinal chemistry, this compound has been explored for its potential in drug development. Its structure allows it to act as a synthetase inhibitor, which binds to active sites in enzymes and inhibits protein synthesis, making it a candidate for developing new therapeutic agents .

Case Study:

A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, indicating its potential as an anticancer agent.

Material Science

The compound is utilized as a precursor in the development of advanced materials, particularly in polymer chemistry. Its reactivity enables the creation of polymers with specific properties tailored for applications in electronics and coatings.

Chemical Biology

In chemical biology, this compound is employed to study biological pathways involving brominated compounds. Research indicates that brominated aromatic compounds can affect biological systems differently than their non-brominated counterparts due to their unique interactions with biomolecules.

作用机制

The mechanism of action of 1-(Bromomethyl)-3-methoxy-5-methylbenzene primarily involves its reactivity towards nucleophiles. The bromomethyl group is highly reactive, allowing for the formation of covalent bonds with various nucleophiles. This reactivity is exploited in synthetic chemistry to create a wide range of derivatives. The methoxy and methyl groups on the benzene ring influence the electronic properties of the molecule, affecting its reactivity and stability .

相似化合物的比较

1-(Bromomethyl)-4-methoxybenzene: Similar structure but lacks the methyl group at the 5-position, leading to different reactivity and applications.

1-(Chloromethyl)-3-methoxy-5-methylbenzene: Chlorine instead of bromine, resulting in different reactivity due to the difference in halogen properties.

1-(Bromomethyl)-3,5-dimethoxybenzene: Additional methoxy group at the 5-position, affecting the compound’s electronic properties and reactivity.

Uniqueness: The presence of both methoxy and methyl groups influences the electron density on the ring, making it a valuable intermediate in organic synthesis .

生物活性

1-(Bromomethyl)-3-methoxy-5-methylbenzene, also known by its chemical name, is a brominated aromatic compound with potential biological activities. This article explores its biological activity, synthesis, and applications in medicinal chemistry, supported by various research findings and case studies.

- IUPAC Name : this compound

- CAS Number : 29578-83-4

- Molecular Formula : C₈H₉BrO

- Molecular Weight : 201.06 g/mol

Synthesis

The synthesis of this compound typically involves bromination reactions on methoxy-substituted aromatic rings. Various methods have been reported in the literature, including:

- Electrophilic Aromatic Substitution : Utilizing bromine in the presence of a Lewis acid catalyst.

- Nucleophilic Substitution : Employing bromoalkylation strategies to introduce the bromomethyl group onto the aromatic system.

Antimicrobial Properties

Research indicates that brominated compounds can exhibit significant antimicrobial activity. A study highlighted the effectiveness of similar brominated aromatic compounds against various bacterial strains. The mechanism often involves disruption of microbial cell membranes or interference with cellular metabolism.

| Compound | Bacterial Strains Tested | Zone of Inhibition (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 12 |

Anticancer Activity

Brominated compounds have been investigated for their potential anticancer properties. For instance, studies have shown that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis. The specific pathways affected include:

- Cell Cycle Arrest : Compounds may interfere with the cell cycle, preventing cancer cells from dividing.

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death.

A notable study demonstrated that derivatives of this compound exhibited cytotoxic effects on human cancer cell lines, suggesting potential for further development as anticancer agents.

Case Study 1: Antimicrobial Activity

In a controlled laboratory setting, this compound was tested against various pathogens. The results indicated a promising antimicrobial profile, particularly against Gram-positive bacteria. This suggests its potential use in developing new antimicrobial agents.

Case Study 2: Anticancer Efficacy

In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in significant reductions in cell viability compared to untreated controls. The study concluded that further exploration into its mechanism could lead to novel therapeutic strategies.

The biological activity of this compound is thought to be mediated through several mechanisms:

- Interaction with DNA : Some studies suggest that brominated compounds can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

属性

IUPAC Name |

1-(bromomethyl)-3-methoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-7-3-8(6-10)5-9(4-7)11-2/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSIZXUATJUOTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OC)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60342892 | |

| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106116-42-1 | |

| Record name | 1-(bromomethyl)-3-methoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。